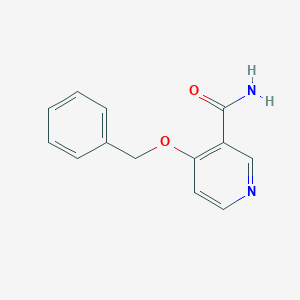
4-(Benzyloxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)pyridine-3-carboxamide is a chemical compound that is structurally similar to 3-(Benzyloxy)pyridine-4-carboxamide . It has a molecular weight of 228.25 and its IUPAC name is 3-(benzyloxy)isonicotinamide . It is also structurally similar to isonicotinamide, which is the amide form of isonicotinic acid .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)pyridine-3-carboxamide and related compounds is a topic of ongoing research . Various methods have been explored, including palladium-catalyzed aminocarbonylation .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)pyridine-3-carboxamide is characterized by the presence of a pyridine ring with a benzyloxy group at the 4-position and a carboxamide group at the 3-position . It is structurally similar to compounds such as 3-(Benzyloxy)pyridine-4-carboxamide and isonicotinamide .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-(Benzyloxy)pyridine-3-carboxamide: serves as a precursor in the synthesis of various heterocyclic compounds, particularly 1H-pyrazolo[3,4-b]pyridines . These compounds are structurally similar to purine bases and have been explored for their potential in medicinal chemistry due to their diverse biological activities .
Antimicrobial Agents
Research has shown that analogs of pyridine-3-carboxamide, like 4-(Benzyloxy)pyridine-3-carboxamide , can be effective against bacterial pathogens. For instance, they have been used to develop treatments for bacterial wilt in tomatoes caused by Ralstonia solanacearum . These compounds have shown promise in enhancing disease resistance in plants .
Antidiabetic Activity
Derivatives of pyridine carboxamides have been investigated for their potential to reduce blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes-related conditions .
Anticancer Research
Some derivatives of 4-(Benzyloxy)pyridine-3-carboxamide have demonstrated significant anticancer activity. For example, certain compounds have shown potent antiproliferative results against cancer cell lines and have been studied for their ability to induce apoptosis in cancer cells .
Agricultural Applications
In agriculture, 4-(Benzyloxy)pyridine-3-carboxamide derivatives could be used to improve crop resilience. They have shown potential in promoting vegetative and reproductive growth, increasing seed germination, and enhancing seedling vigor, which could lead to improved crop yields .
Enzyme Inhibition
Compounds derived from 4-(Benzyloxy)pyridine-3-carboxamide have been studied for their enzyme inhibitory properties. They have been used in the design of inhibitors for various enzymes, including kinases, which play a crucial role in signaling pathways related to diseases .
Zukünftige Richtungen
The future directions for research on 4-(Benzyloxy)pyridine-3-carboxamide could include further exploration of its synthesis, characterization, and potential biological activities . The development of new pyrazolo[3,4-b]pyridine derivatives as potential therapeutic agents is a promising area of research .
Eigenschaften
IUPAC Name |
4-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBUJNPTMFCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)
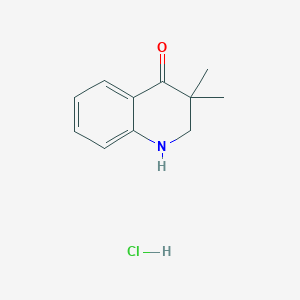
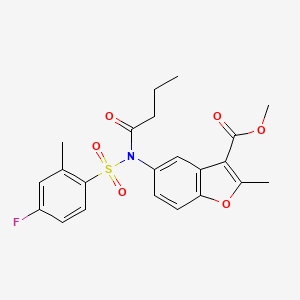

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)
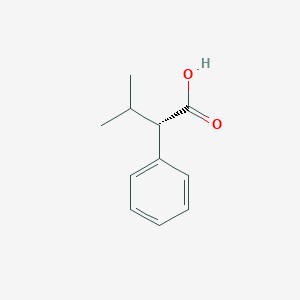
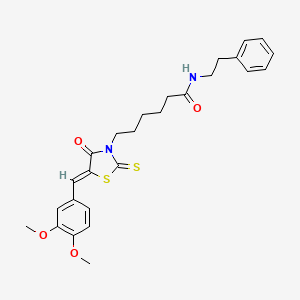

![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)

